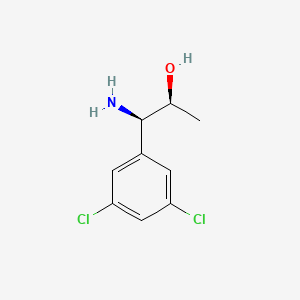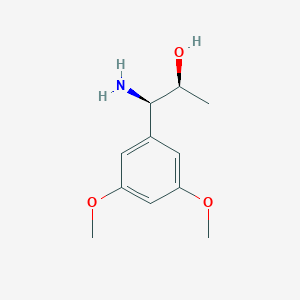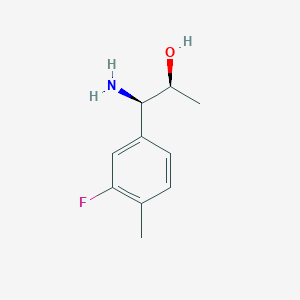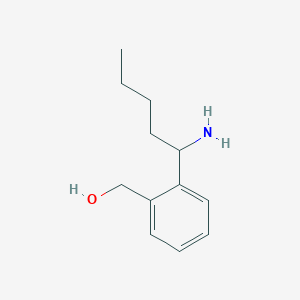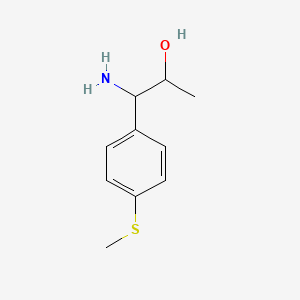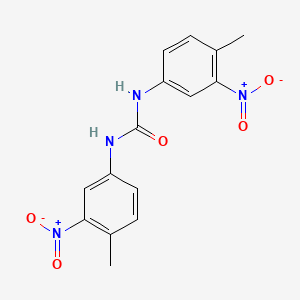
1,3-Bis(4-methyl-3-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-methyl-3-nitrophenyl)urea is an organic compound characterized by the presence of two nitrophenyl groups attached to a urea moiety
Métodos De Preparación
The synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea typically involves the reaction of 4-methyl-3-nitroaniline with phosgene or isocyanates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The compound can be purified through recrystallization from suitable solvents such as ethanol or acetone .
Análisis De Reacciones Químicas
1,3-Bis(4-methyl-3-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3-Bis(4-methyl-3-nitrophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives have been studied for their potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-methyl-3-nitrophenyl)urea involves its interaction with biological molecules. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may target specific enzymes or proteins, disrupting their normal function and leading to antibacterial or antifungal effects .
Comparación Con Compuestos Similares
1,3-Bis(4-methyl-3-nitrophenyl)urea can be compared with other similar compounds, such as:
1,3-Bis(4-nitrophenyl)urea: This compound has similar structural features but lacks the methyl groups, which can influence its chemical reactivity and biological activity.
1,3-Bis(4-methoxyphenyl)urea: The presence of methoxy groups instead of nitro groups can significantly alter the compound’s properties and applications.
1,3-Bis(4-chlorophenyl)urea: The substitution of nitro groups with chlorine atoms can lead to different chemical and biological behaviors
Propiedades
Fórmula molecular |
C15H14N4O5 |
|---|---|
Peso molecular |
330.30 g/mol |
Nombre IUPAC |
1,3-bis(4-methyl-3-nitrophenyl)urea |
InChI |
InChI=1S/C15H14N4O5/c1-9-3-5-11(7-13(9)18(21)22)16-15(20)17-12-6-4-10(2)14(8-12)19(23)24/h3-8H,1-2H3,(H2,16,17,20) |
Clave InChI |
ACFLEQFZWCEQTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


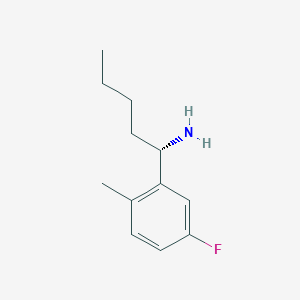
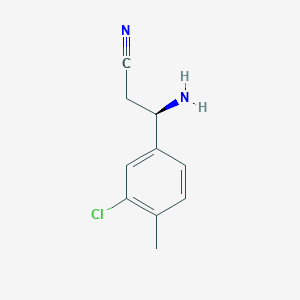
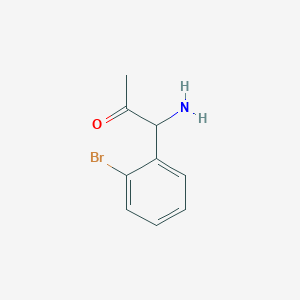


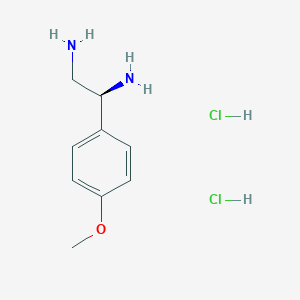
![1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one](/img/structure/B13044176.png)

